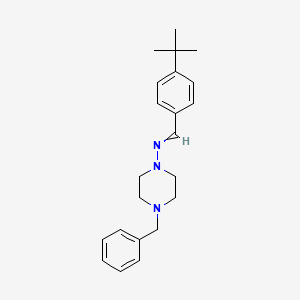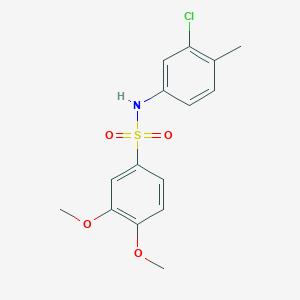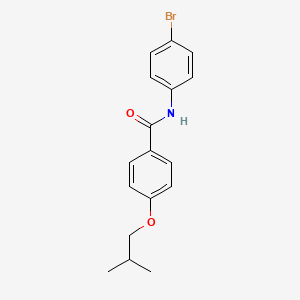![molecular formula C10H15BrN2O2S B5834524 4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide CAS No. 486422-12-2](/img/structure/B5834524.png)
4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C10H15BrN2O2S and its molecular weight is 307.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.00376 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives, demonstrating significant potential for photodynamic therapy, particularly in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them highly suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photosensitizer Candidate in Photodynamic Therapy
A 2022 study by Öncül, Öztürk, and Pişkin explored the properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. They found that these compounds could be potential photosensitizer candidates in photodynamic therapy due to their good solubility, monomeric species, and effective fluorescence and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).
Photocatalytic Applications
In 2021, another study by Öncül, Öztürk, and Pişkin focused on zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. They found that these compounds have suitable photosensitizing abilities for photocatalytic applications, highlighting their usefulness in various chemical processes (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Cytotoxic Activity
Ghorab, Soliman, Alsaid, and Askar (2017) synthesized a new series of benzenesulfonamide derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The compounds showed significant antimicrobial activity, with some displaying higher efficacy than reference drugs. These findings suggest potential applications in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzyme Inhibition and Docking Studies
Alyar et al. (2019) conducted enzyme inhibition and molecular docking studies on newly synthesized Schiff bases derived from sulfonamide. These compounds showed inhibitory effects on several enzymes, indicating their potential as lead compounds in the development of new therapeutic agents (Alyar et al., 2019).
Propriétés
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIMZSIQHCGSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217476 | |
| Record name | 4-Bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-12-2 | |
| Record name | 4-Bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486422-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5834446.png)
![methyl 4-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5834457.png)
![N-(4-methylphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5834459.png)
![3-[1-allyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5834464.png)

![methyl (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5834468.png)
![1-[2-(1-naphthyloxy)ethyl]piperidine](/img/structure/B5834469.png)
![2-{[(3-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5834481.png)

![6-(2,5-dichlorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5834500.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5834507.png)
![methyl 4-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5834510.png)


